![molecular formula C17H25N3O8 B5033329 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B5033329.png)
1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a nitrophenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine typically involves multiple steps. One common route includes the reaction of piperazine with 2-(2-nitrophenoxy)ethanol under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, leading to various biological effects. The piperazine ring provides structural stability and facilitates the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
- 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Uniqueness
1-Methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenoxy group and a piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-4-[2-[2-(2-nitrophenoxy)ethoxy]ethyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4.C2H2O4/c1-16-6-8-17(9-7-16)10-11-21-12-13-22-15-5-3-2-4-14(15)18(19)20;3-1(4)2(5)6/h2-5H,6-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWJFDIEHSJSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5033249.png)
![2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl-[3-(dimethylamino)propyl]amino]ethanol](/img/structure/B5033255.png)
![[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)
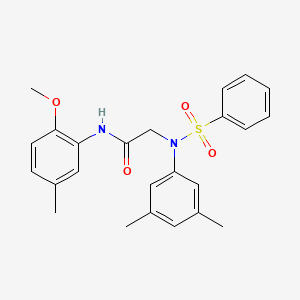
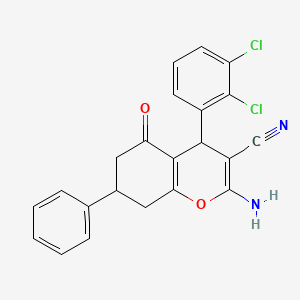
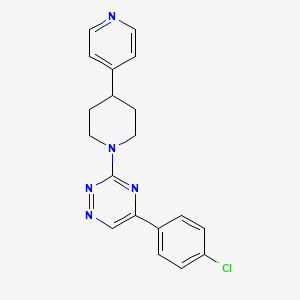
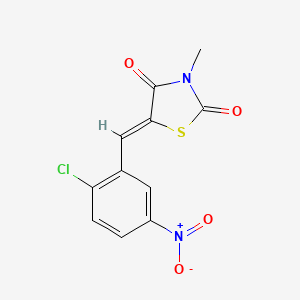
![ETHYL 7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5033308.png)
![(5Z)-5-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5033339.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-tert-butylbenzamide](/img/structure/B5033345.png)
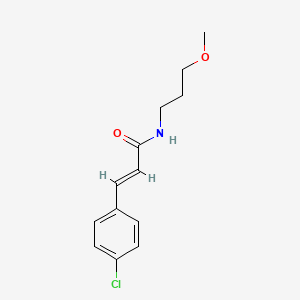
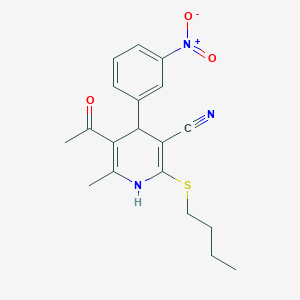
![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)
